molecular formula C11H14ClN3 B1522889 benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride CAS No. 1258650-90-6

benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride

Cat. No.: B1522889
CAS No.: 1258650-90-6
M. Wt: 223.7 g/mol
InChI Key: QQUXKLIUJFGVLD-UHFFFAOYSA-N
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Description

Benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride is a heterocyclic amine derivative featuring a benzyl group linked via a methylene bridge to a 1H-pyrazole ring, with a hydrochloride counterion enhancing its stability and solubility. This analysis focuses on comparative insights derived from structurally related compounds in the evidence, emphasizing molecular structure, physicochemical properties, and synthesis methodologies.

Properties

IUPAC Name

1-phenyl-N-(1H-pyrazol-5-ylmethyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-2-4-10(5-3-1)8-12-9-11-6-7-13-14-11;/h1-7,12H,8-9H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUXKLIUJFGVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-90-6
Record name benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride
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Preparation Methods

Step 1: N-Alkylation of 3-Nitro-1H-pyrazole

  • Reactants: 3-nitro-1H-pyrazole, benzyl chloride (or substituted chloromethyl derivatives), and alkali (e.g., sodium carbonate).
  • Solvent: Ethanol.
  • Conditions: Stirring at room temperature initially, followed by heating to 45-80 °C for 5 hours.
  • Workup: Removal of ethanol by reduced pressure distillation, dilution with water, extraction with dichloromethane, washing with water and brine, and concentration.
  • Purification: Silica gel column chromatography using n-hexane/ethyl acetate as eluent.

This step yields an N-alkylated nitro-pyrazole intermediate with high enantiomeric excess (ee > 98%) and yields around 87%.

Step 2: Reduction of Nitro Group to Amine

  • Catalyst: Palladium on carbon.
  • Solvent: Methanol.
  • Conditions: Hydrogenation under hydrogen pressure of 0.2-3 MPa at 10-80 °C for 3-20 hours.
  • Workup: Filtration to remove catalyst, solvent removal by evaporation.

This step converts the nitro group to the corresponding amine, yielding benzyl(1H-pyrazol-3-ylmethyl)amine.

Summary Table of Step 1 Reaction Conditions and Yields

Parameter Details
Starting material 3-nitro-1H-pyrazole (100 g, 0.884 mol)
Alkylating agent Benzyl chloride or analog (0.842 mol)
Base Sodium carbonate (1.26 mol)
Solvent Ethanol (1 L)
Temperature 25 °C (stirring), then 50 °C (reaction)
Reaction time 5 hours
Yield 87%
Purification Silica gel chromatography
Enantiomeric excess (ee) >98%

Alternative Synthetic Routes via Pyrazole Carbaldehydes

Another approach involves the synthesis of pyrazole-3-carbaldehyde derivatives, which can be converted into benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride through reductive amination or related transformations.

Synthesis of Pyrazole-3-carbaldehyde

  • Starting from substituted acetophenones, ethyl 2,4-dioxo-4-arylbutanoates are prepared by reaction with diethyl oxalate and potassium tert-butoxide.
  • These intermediates react with phenylhydrazine in ethanol to afford ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates.
  • Reduction of the ester group with lithium aluminum hydride (LiAlH4) yields pyrazolyl-methanols.
  • Selective oxidation with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) converts the methanols to pyrazole-3-carbaldehydes with yields around 85%.

Conversion to Benzyl(1H-pyrazol-3-ylmethyl)amine

  • The aldehyde group can be converted to nitriles or carbothioamides, which upon further reaction can yield amine derivatives.
  • Reductive amination of the aldehyde with benzylamine in the presence of reducing agents (e.g., sodium cyanoborohydride) can directly form the benzyl(1H-pyrazol-3-ylmethyl)amine.
  • The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Comparative Data Table of Key Intermediates and Yields

Compound Type Reaction Type Yield (%) Notes
N-Alkylated nitro-pyrazole Alkylation 87 High enantiomeric excess (>98%)
Pyrazole-3-carbaldehyde Oxidation of methanol 85 Selective oxidation with IBX
Pyrazole-3-carbonitrile Conversion from aldehyde 78 Using liquid ammonia and iodine
Pyrazole-3-carbothioamide Reaction with H2S Variable Intermediate for thiazole derivatives
Benzyl(1H-pyrazol-3-ylmethyl)amine Hydrogenation/Reductive amination High Final target compound

Research Findings and Notes

  • The patented method avoids the need for protecting groups on the amino functionality, simplifying the synthesis and improving cost-effectiveness.
  • The use of palladium-catalyzed hydrogenation under mild conditions ensures high selectivity and yield.
  • Purification by silica gel chromatography is effective for isolating intermediates with high purity.
  • The synthetic routes are adaptable to various substituted pyrazole derivatives, allowing for structural diversity.
  • Analytical characterization by NMR, IR, and mass spectrometry confirms the structure and purity of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

Benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions often require a base (e.g., sodium hydroxide) and are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl(1H-pyrazol-3-ylmethyl)amine N-oxide, while reduction could produce benzyl(1H-pyrazol-3-ylmethyl)amine. Substitution reactions can lead to a variety of substituted benzyl or pyrazole derivatives.

Scientific Research Applications

Synthesis of Benzyl(1H-pyrazol-3-ylmethyl)amine Hydrochloride

The synthesis of this compound typically involves the condensation of benzyl amine with pyrazole derivatives. Various methods have been reported for synthesizing pyrazole compounds, including cyclocondensation reactions and microwave-assisted techniques, which provide efficient pathways to obtain high yields of desired products .

Biological Activities

This compound exhibits a range of biological activities, making it a valuable compound in pharmacology:

2.1 Antimicrobial Activity
Research indicates that pyrazole derivatives possess significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various pathogenic bacteria and fungi, suggesting its potential as an antibacterial agent .

2.2 Anticancer Properties
Pyrazole compounds are known for their anticancer activity. Investigations into the structure-activity relationship (SAR) have demonstrated that modifications in the pyrazole structure can enhance its cytotoxic effects against different cancer cell lines . this compound has shown promise in inhibiting tumor growth in vitro.

2.3 Anti-inflammatory Effects
Studies have reported that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This makes this compound a candidate for developing anti-inflammatory drugs .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

3.1 Development of Antibiotics
Given its antimicrobial properties, there is potential for this compound to be developed into a novel antibiotic targeting resistant strains of bacteria, including Mycobacterium abscessus .

3.2 Cancer Treatment
The anticancer properties indicate that this compound could be explored as a lead compound in cancer therapy, particularly against specific types of tumors where traditional treatments are ineffective .

3.3 Anti-inflammatory Drugs
The anti-inflammatory properties could lead to the development of new medications for treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Table 1: Summary of Biological Activities and Therapeutic Potential

Activity Description Reference
AntimicrobialInhibits growth of bacteria and fungi
AnticancerShows cytotoxic effects against various cancer cell lines
Anti-inflammatoryReduces inflammation through inhibition of specific pathways
Antibiotic DevelopmentPotential for use against resistant bacterial strains
Cancer TreatmentExploration as a lead compound for targeted cancer therapies

Mechanism of Action

The mechanism of action of benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved would vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Variations : Replacement of the pyrazole ring with imidazole (e.g., 2-(1H-imidazol-1-yl)ethylamine hydrochloride) or triazole ([2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride) alters electronic properties and hydrogen-bonding capacity .

Physicochemical Properties

Limited data in the evidence preclude direct comparisons of solubility, melting points, or stability. However, inferences can be drawn:

  • Molecular Weight : The compound in (358.44 g/mol for the free base) suggests higher molecular complexity than 2-(1H-imidazol-1-yl)ethylamine hydrochloride (243.76 g/mol), likely impacting solubility and bioavailability .
  • Hydrochloride Salts : All compounds listed are hydrochloride salts, improving aqueous solubility compared to free bases.

Pharmacological Activity

No direct pharmacological data for this compound or its analogs are provided in the evidence.

Biological Activity

Benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their significant pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. They are often explored for their potential as therapeutic agents in various diseases. The compound this compound is particularly noted for its anticancer properties and its role as an autophagy modulator .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to possess submicromolar antiproliferative activity against various cancer cell lines, including MIA PaCa-2 pancreatic cancer cells. The compound acts by inhibiting the mechanistic target of rapamycin complex 1 (mTORC1), which is crucial in regulating cell growth and metabolism .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
23MIA PaCa-2<0.5mTORC1 inhibition
22MIA PaCa-2<0.5mTORC1 inhibition

In addition to mTORC1 inhibition, these compounds also increase autophagy at basal levels while impairing autophagic flux under nutrient-replete conditions. This dual effect can selectively target solid tumors that are under metabolic stress due to poor nutrient supply .

Anti-inflammatory Properties

This compound has shown promising anti-inflammatory activity. In various models of inflammation, it exhibited effects comparable to established anti-inflammatory drugs like indomethacin. The compound works by modulating inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. This compound has demonstrated activity against several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
Bacillus subtilis30 µg/mL
Aspergillus niger15 µg/mL

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

  • Antiproliferative Studies : A study conducted on MIA PaCa-2 cells revealed that compounds with similar structures to benzyl(1H-pyrazol-3-ylmethyl)amine showed significant antiproliferative effects through mTORC1 inhibition and increased autophagic activity .
  • Inflammation Models : In animal models of inflammation, this compound demonstrated substantial reductions in edema and inflammatory cytokine levels, suggesting its potential for treating inflammatory diseases .
  • Antimicrobial Efficacy : Research on various pyrazole derivatives indicated that those with structural similarities to benzyl(1H-pyrazol-3-ylmethyl)amine exhibited strong antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi .

Q & A

Q. What are the common synthetic routes for benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride, and what key reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution between benzylamine derivatives and 1H-pyrazol-3-ylmethyl electrophiles. For example, reacting 3-chloromethylpyrazole with benzylamine in a polar aprotic solvent (e.g., DMF) under reflux yields the free base, followed by salt formation with hydrochloric acid . Key factors include:
  • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics.
  • Solvent : Polar aprotic solvents enhance nucleophilicity of the amine.
  • Purification : Recrystallization from ethanol/water mixtures achieves >90% purity .
  • Data Table :
PrecursorSolventTemperature (°C)Yield (%)Purity (%)
3-ChloromethylpyrazoleDMF707892
3-BromomethylpyrazoleAcetonitrile808589

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirms proton environments (e.g., benzyl CH2 at δ 4.2–4.5 ppm; pyrazole protons at δ 6.1–7.3 ppm) and carbon backbone .
  • FT-IR : Identifies N-H stretches (3200–3400 cm⁻¹ for amine) and C-Cl vibrations (650–800 cm⁻¹) in the hydrochloride salt .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 218.1 for C11H14N3Cl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyrazole-based amine hydrochlorides?

  • Methodological Answer : Discrepancies in biological assays (e.g., IC50 variability) often arise from:
  • Solubility differences : Hydrochloride salts may form aggregates in aqueous buffers, skewing activity. Use DMSO stock solutions with <0.1% v/v to mitigate .
  • Enantiomeric purity : Chiral analogs (e.g., R/S isomers) exhibit divergent binding. Resolve via chiral HPLC or asymmetric synthesis (e.g., one-pot methods with >90% ee) .
  • Data Table :
Assay TypeSolvent SystemIC50 (μM)Enantiomeric Excess (%)
Enzyme InhibitionPBS (pH 7.4)12.3 ± 1.285 (R-isomer)
Cell-BasedDMEM + 0.05% DMSO8.7 ± 0.992 (S-isomer)

Q. What strategies optimize the regioselectivity of pyrazole functionalization in benzyl(1H-pyrazol-3-ylmethyl)amine derivatives?

  • Methodological Answer : Regioselectivity at pyrazole positions 3 vs. 5 is controlled by:
  • Electrophilic directing groups : Chlorine at position 4/5 stabilizes transition states for 3-substitution .
  • Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) favors C-5 substitution under mild conditions (room temperature, aqueous base) .
  • Data Table :
Reaction TypeCatalystSubstituent PositionYield (%)
Nucleophilic Aromatic SubstitutionNone372
Suzuki-MiyauraPd(PPh3)4588

Q. How do electronic effects of substituents on the benzyl group influence the compound’s reactivity and stability?

  • Methodological Answer : Electron-withdrawing groups (EWGs; e.g., -NO2, -CF3) on the benzyl ring:
  • Reduce amine basicity : pKa shifts from 8.5 (unsubstituted) to 7.2 (-NO2), altering solubility and salt stability .
  • Accelerate hydrolysis : EWGs increase susceptibility to aqueous degradation (t1/2 drops from 48 h to 12 h at pH 7.4) .
  • Data Table :
SubstituentpKa (amine)Hydrolysis t1/2 (h)
-H8.548
-NO27.212
-OCH38.872

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride
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benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride

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